Chemical Properties and Stability of (2,5-Dihydrothiophen-3-yl)methylamine: A Technical Guide
Chemical Properties and Stability of (2,5-Dihydrothiophen-3-yl)methylamine: A Technical Guide
Executive Summary
(2,5-Dihydrothiophen-3-yl)methylamine is a highly versatile, bifunctional building block characterized by a partially saturated sulfur heterocycle and a primary allylic amine. In drug discovery, it serves as a rigidified bioisostere and a critical precursor for synthesizing functionalized thiophenes and π-conjugated systems. However, the compound's unique structural architecture—specifically the electron-rich thioether, the isolated alkene, and the nucleophilic primary amine—presents distinct stability challenges.
This whitepaper provides an in-depth analysis of the physicochemical properties, degradation mechanisms, and handling protocols for (2,5-Dihydrothiophen-3-yl)methylamine, ensuring scientific integrity and reproducibility in downstream applications.
Physicochemical Profiling
Understanding the baseline physicochemical properties of (2,5-Dihydrothiophen-3-yl)methylamine is essential for predicting its behavior in various solvent systems and biological assays. The free base is an oily liquid at room temperature, whereas its salt forms (e.g., hydrochloride) are crystalline solids.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Analytical Rationale |
| Molecular Formula | C₅H₉NS | Core structure comprising an allylic amine and a thioether. |
| Molecular Weight | 115.19 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |
| Physical State | Liquid (Free Base) / Solid (Salt) | Free base is volatile; salt formation is required for stable storage. |
| pKa (Amine) | ~9.5 (Predicted) | Highly basic primary amine; protonated at physiological pH (7.4). |
| LogP | ~0.5 (Predicted) | Hydrophilic nature; excellent aqueous solubility in salt form. |
| Oxidation State (S) | -2 (Thioether) | Highly susceptible to oxidation to sulfoxide (+4) and sulfone (+6). |
Chemical Stability and Degradation Pathways
The stability of (2,5-Dihydrothiophen-3-yl)methylamine is governed by three primary mechanistic pathways: thioether oxidation, base-catalyzed isomerization, and amine-mediated degradation [1].
Oxidation of the Thioether Core
The sulfur atom in the 2,5-dihydrothiophene ring is highly electron-rich. Exposure to atmospheric oxygen, photolytic stress, or chemical oxidants (e.g., H₂O₂, mCPBA) rapidly yields the corresponding sulfoxide. Under prolonged exposure or elevated temperatures, it further oxidizes to the 1,1-dioxide (sulfolene derivative) [1]. While the 1,1-dioxide is thermodynamically stable at room temperature, it can undergo retro-cheletropic extrusion of SO₂ upon heating (>80°C) to yield reactive dienes.
Base-Catalyzed Isomerization
The 2,5-dihydrothiophene core is kinetically stable but thermodynamically nearly isoenergetic with its 2,3-dihydrothiophene isomer (energy difference of ~2.8 kcal/mol) [2]. In the presence of strong bases, the allylic protons become labile, driving the migration of the double bond to the 2,3-position to achieve conjugation with the sulfur atom's lone pairs. Extreme thermal stress can also drive complete dehydrogenation, resulting in aromatization to a thiophene derivative.
Amine Reactivity
As a primary allylic amine, the free base is a potent nucleophile. If left exposed to ambient air, it readily sequesters atmospheric CO₂ to form insoluble carbamate salts. Furthermore, the free base is prone to oxidative deamination over time.
Fig 1. Primary degradation and isomerization pathways of the 2,5-dihydrothiophene core.
Experimental Methodologies
To ensure the integrity of (2,5-Dihydrothiophen-3-yl)methylamine during synthetic campaigns, rigorous stability testing and controlled derivatization protocols must be implemented.
Protocol 1: Forced Degradation and Stability Assessment
This self-validating protocol is designed to quantitatively assess the compound's susceptibility to oxidative and basic stress.
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Sample Preparation: Dissolve 10 mg of (2,5-Dihydrothiophen-3-yl)methylamine hydrochloride in 1.0 mL of HPLC-grade Acetonitrile/Water (1:1 v/v) to create a ~0.1 M stock solution.
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Environmental Stressing:
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Oxidative Stress: Aliquot 200 µL of the stock and add 20 µL of 3% H₂O₂. Incubate at 25°C.
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Basic Stress: Aliquot 200 µL of the stock and add 20 µL of 0.1 N NaOH. Incubate at 25°C.
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Quenching & Aliquoting: At predefined time points (0, 1h, 4h, 24h), extract 20 µL from each stress vial. Quench the oxidative vial with saturated sodium thiosulfate and neutralize the basic vial with 0.1 N HCl.
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LC-MS Analysis: Inject the quenched samples into an LC-MS system (C18 column, 5-95% MeCN/H₂O gradient with 0.1% Formic Acid). Monitor the disappearance of the parent mass (m/z 116 [M+H]⁺) and the appearance of the sulfoxide (m/z 132) or sulfone (m/z 148).
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Kinetic Profiling: Plot the area under the curve (AUC) of the parent peak against time to calculate the pseudo-first-order degradation rate constants.
Fig 2. Step-by-step experimental workflow for forced degradation and stability assessment.
Protocol 2: Controlled Oxidation to 1,1-Dioxide (Stable Precursor Synthesis)
Because the sulfide is sensitive to long-term storage, converting it to the 1,1-dioxide (sulfolene) form is a common strategy to create a shelf-stable precursor [3].
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Reagent Setup: Dissolve 5.0 mmol of (2,5-Dihydrothiophen-3-yl)methylamine hydrochloride in 15 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
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Reaction Execution: Cool the solution to 0°C using an ice bath. Dropwise, add 12.0 mmol of 30% aqueous H₂O₂ over 15 minutes to prevent thermal runaway.
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Incubation: Allow the reaction to warm to 20°C and stir for 24 hours. To ensure complete conversion to the sulfone, gently heat the mixture to 60°C for an additional 2 hours.
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Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the 3-(aminomethyl)-2,5-dihydrothiophene 1,1-dioxide hydrochloride salt. Filter and dry under a high vacuum.
Storage and Handling Best Practices
To preserve the structural integrity of (2,5-Dihydrothiophen-3-yl)methylamine, the following handling paradigms must be strictly adhered to:
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Salt Formation: Always store the compound as a hydrochloride (HCl) or trifluoroacetate (TFA) salt. Protonation of the primary amine eliminates nucleophilicity, preventing CO₂ sequestration and self-condensation.
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Atmospheric Control: Store in tightly sealed, amber glass vials backfilled with an inert gas (Argon or Nitrogen) to entirely mitigate oxidative degradation of the thioether core [3].
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Temperature: Maintain long-term storage at 2-8°C (Refrigerated) or -20°C (Freezer) . Avoid repeated freeze-thaw cycles.
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pH Considerations: Avoid prolonged exposure to strong bases (pH > 10) during formulation or extraction to prevent irreversible isomerization to the 2,3-dihydrothiophene derivative.
References
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Title: Synthetic scope, computational chemistry and mechanism of a base induced 5-endo cyclization of benzyl alkynyl sulfides Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]
